molecular formula C8H9F2N B1390808 (S)-1-(3,5-difluorophenyl)ethanamine CAS No. 444643-16-7

(S)-1-(3,5-difluorophenyl)ethanamine

Cat. No. B1390808
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-YFKPBYRVSA-N
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Description

“(S)-1-(3,5-difluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9F2N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3,5-difluorophenyl)ethanamine” consists of 8 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“(S)-1-(3,5-difluorophenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 157.16 . The density is 1.2±0.1 g/cm3, the boiling point is 175.4±25.0 °C at 760 mmHg, and the vapor pressure is 1.2±0.3 mmHg at 25°C . The compound has a molar refractivity of 39.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 135.1±3.0 cm3 .

Scientific Research Applications

Cytochrome P450 Enzymes Metabolism

  • Study : Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH.
  • Key Finding : Identified cytochrome P450 enzymes (CYP3A4 and CYP2D6) play a significant role in the metabolism of NBOMe and NBOH compounds, including those related to (S)-1-(3,5-difluorophenyl)ethanamine (L. M. Nielsen et al., 2017).

Neurochemical Pharmacology

  • Study : Neurochemical pharmacology of psychoactive substituted N‐benzylphenethylamines.
  • Key Finding : The compounds related to (S)-1-(3,5-difluorophenyl)ethanamine show high potency agonists at 5-HT2A receptors, indicating significant neurochemical interactions (A. Eshleman et al., 2018).

Synthesis of Labeled Compounds

  • Study : Synthesis of carbon‐14 and tritium labeled dopamine beta‐hydroxylase inhibitors.
  • Key Finding : Demonstrated the synthesis of labeled compounds related to (S)-1-(3,5-difluorophenyl)ethanamine for use in biochemical assays and research (S. G. Senderoff et al., 1989).

Pharmacological Properties

  • Study : Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats.
  • Key Finding : Research on the pharmacological properties of NBOMe compounds, which are structurally similar to (S)-1-(3,5-difluorophenyl)ethanamine, reveals their potent 5-HT2A agonist properties and hallucinogenic effects (Joshua S. Elmore et al., 2018).

Safety And Hazards

“(S)-1-(3,5-difluorophenyl)ethanamine” is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-difluorophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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